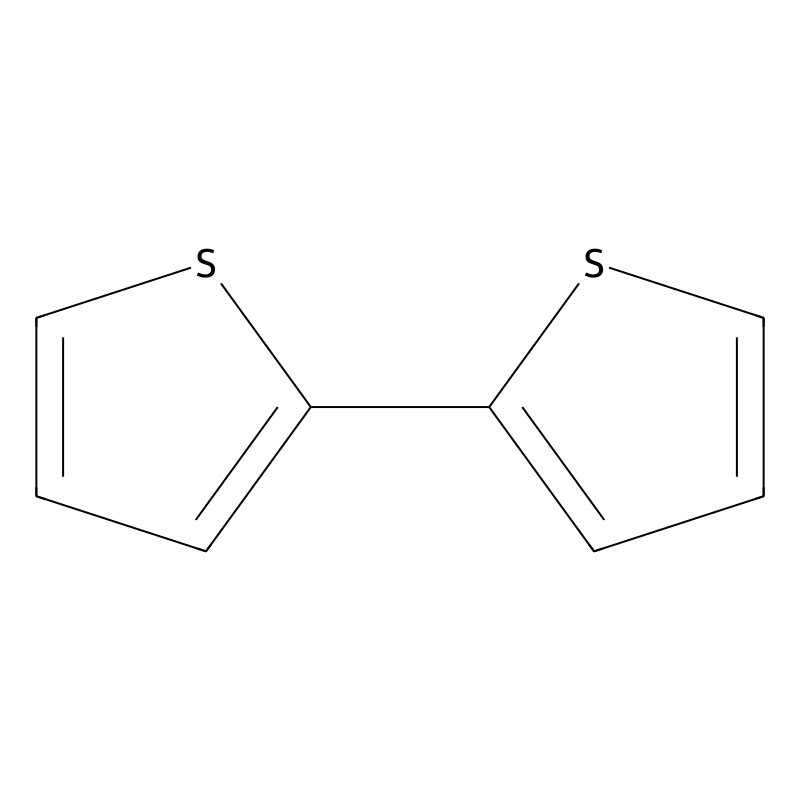

2,2'-Bithiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Electronics

2,2'-Bithiophene serves as a fundamental building block for various organic electronic materials. Its conjugated structure, where alternating single and double bonds allow for delocalized electrons, grants it interesting electrical properties like semiconductivity and photoconductivity . This makes it suitable for applications like:

- Organic Field-Effect Transistors (OFETs): These are transistors made from organic materials, and 2,2'-bithiophene can be incorporated into their design to achieve desired electrical characteristics .

- Organic Light-Emitting Diodes (OLEDs): 2,2'-Bithiophene derivatives can be used as emitters or hole transporting materials in OLEDs, contributing to their efficient light emission and improved device performance .

Organic Photovoltaics (OPVs)

The ability of 2,2'-bithiophene to absorb light efficiently makes it a potential candidate for use in organic solar cells. Researchers are exploring its application as:

- Donor material: In OPVs, donor materials absorb light and generate excitons (bound electron-hole pairs). 2,2'-Bithiophene derivatives with tailored structures can be employed as donor materials to enhance light absorption and exciton generation efficiency .

Other Research Areas

Beyond electronics and photovoltaics, 2,2'-bithiophene finds applications in other research areas:

- Sensors: Due to its sensitivity to specific stimuli like light or chemicals, 2,2'-bithiophene derivatives are being investigated for developing various sensors .

- Biomedical applications: Functionalized 2,2'-bithiophene molecules are being explored for potential use in drug delivery and bioimaging applications due to their unique properties .

2,2'-Bithiophene is an organic compound with the chemical formula and a molecular weight of approximately 166.26 g/mol. It is classified as a heterocyclic compound, specifically a bithiophene, which consists of two thiophene rings connected at the 2-position. This compound typically appears as a colorless solid, although commercial samples may exhibit a greenish hue. The structure of 2,2'-bithiophene is characterized by coplanarity between the two thiophene rings, which distinguishes it from other similar compounds like biphenyl .

- Bromination: The introduction of bromine at the 5,5'-positions can yield 5,5'-dibromo-2,2'-bithiophene.

- Stannylation: This reaction can produce 5,5'-trimethylstannyl-2,2'-bithiophene, which is useful for subsequent arylation reactions .

- Cross-coupling Reactions: 2,2'-Bithiophene can be synthesized through cross-coupling methods starting from 2-halothiophenes .

Recent studies have explored the biological activity of metal complexes involving 2,2'-bithiophene ligands. These complexes have demonstrated promising antibacterial properties. For instance, novel metal (II) complexes with 2,2'-bithiophene ligands have shown significant antimicrobial potential in vitro and in silico studies . Additionally, the compound's derivatives have been investigated for their effects on biological systems, indicating a broader scope for pharmacological applications.

Several synthesis methods for 2,2'-bithiophene exist:

- Cross-Coupling Reactions: This method typically involves the reaction of 2-halothiophenes under palladium catalysis to form the bithiophene structure.

- Direct Arylation Polymerization: This technique allows for the formation of conjugated microporous polymers based on 2,2'-bithiophene .

- High-Pressure Reactions: New catalytic methods have been developed that activate reactions under high pressure to synthesize diverse derivatives of 2,2'-bithiophene efficiently .

- Substituted Variants: A simple and efficient synthesis route has been established for producing various substituted forms of 2,2'-bithiophene and terthiophenes .

The primary applications of 2,2'-bithiophene include:

- Organic Electronics: It serves as a building block in the synthesis of small molecules and polymer semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics.

- Light-Harvesting Materials: Its derivatives are used in dye-sensitized solar cells and other light-harvesting applications due to their favorable electronic properties .

- Biological Research: The antibacterial properties of its metal complexes make it a candidate for further pharmaceutical development.

Interaction studies involving 2,2'-bithiophene focus on its role as a ligand in coordination chemistry. These studies assess how bithiophene interacts with various metal ions and the resulting biological implications. For example, research has highlighted the electrochemical behavior and antimicrobial potential of metal (II) complexes formed with this ligand . Additionally, computational studies have been employed to predict interactions at the molecular level.

Several compounds are structurally similar to 2,2'-bithiophene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3,3'-Bithiophene | Isomer | Different connectivity; less common in applications. |

| Terthiophene | Trimer | Composed of three thiophene units; used in advanced electronic materials. |

| Thiophene | Monomer | Basic building block for bithiophenes; simpler structure with fewer properties. |

| Biphenyl | Aromatic compound | Composed of two phenyl groups; lacks sulfur atoms which limits electronic properties compared to bithiophenes. |

The uniqueness of 2,2'-bithiophene lies in its coplanar structure and its versatile reactivity at specific positions, making it particularly suitable for applications in organic electronics and materials science .

Cross-Coupling Reactions for Bithiophene Derivatives

Suzuki-Miyaura Coupling for C–C Bond Formation

The Suzuki-Miyaura coupling represents one of the most effective methods for synthesizing 2,2'-bithiophene derivatives. This palladium-catalyzed cross-coupling reaction involves arylboronic acids and halogenated thiophenes to create carbon-carbon bonds selectively. The reaction typically employs Pd(PPh₃)₄ as a catalyst in the presence of a base such as Na₂CO₃ in polar solvents like 1,2-dimethoxyethane (DME).

- Higher yields in fewer synthetic steps

- Simplified work-up procedures

- Accessibility to derivatives that are challenging to synthesize through other means

Recent research has extended the application of Suzuki-Miyaura coupling to construct more complex azulene-based π-conjugated systems. For instance, 5,5'-di(2-azulenyl)-2,2'-bithiophene was successfully synthesized via this coupling reaction, producing materials with remarkable hole mobilities of up to 5.0 × 10⁻² cm² V⁻¹ s⁻¹.

Stille Coupling with Organostannanes

The Stille coupling reaction employs organostannanes as nucleophilic partners and represents another powerful method for bithiophene functionalization. This approach is particularly valuable when working with sensitive functional groups that might not tolerate Grignard reagents.

5,5'-Bis(tributylstannyl)-2,2'-bithiophene serves as a key reagent in these transformations, enabling regioselective synthesis of various oligothiophenes. The preparation of this versatile intermediate typically involves lithiation of 2,2'-bithiophene followed by reaction with tributyltin chloride. The reaction sequence can be summarized as:

- Treatment of 2,2'-bithiophene with n-butyllithium in THF at low temperatures (-78°C)

- Addition of tributyltin chloride to the dilithiated intermediate

- Isolation of 5,5'-bis(tributylstannyl)-2,2'-bithiophene

The resulting distannylated bithiophene can undergo further Stille coupling with various aryl halides to create extended π-conjugated systems. For example, this approach has been effectively employed in the regioselective synthesis of head-to-head/tail-to-tail 2-hydroxyethyl-substituted oligothiophenes.

Kumada Coupling with Grignard Reagents

The Kumada coupling provides a direct and efficient route to 2,2'-bithiophenes through the reaction of Grignard reagents with halogenated thiophenes. This method is particularly advantageous due to its one-pot approach and tolerance of various functional groups.

A notable example is the synthesis of 5-bromo-2,2'-bithiophene via the Kumada coupling of 2-thienylmagnesium bromide with 2,5-dibromothiophene:

- Preparation of Grignard reagent: 2-bromothiophene is added to magnesium turnings in anhydrous THF at reflux temperature

- After completion, the Grignard reagent is filtered to remove excess magnesium

- The resulting solution is added to 2,5-dibromothiophene in the presence of a palladium catalyst

- The reaction is conducted at room temperature until completion

The efficiency of this process can be enhanced by using Pd(dppf)Cl₂ as a catalyst, which facilitates the selective coupling at the desired position. The reaction can be performed in various solvents, including diethyl ether, with excellent selectivity for monocoupling, providing direct access to 5-bromo-2,2'-bithiophene.

Catalytic Optimization in Cross-Coupling Systems

Recent advances in catalyst design have significantly improved the efficiency and selectivity of cross-coupling reactions for bithiophene synthesis. Notable innovations include:

Novel Catalytic Systems: Researchers have developed a PdII catalyst system employing 1,10-phenanthroline-5,6-dione (phd) as an ancillary ligand, enabling aerobic oxidative homocoupling of 2-bromothiophenes and related heterocycles. This catalytic system represents the first use of phd to support Pd-catalyzed aerobic oxidation.

Cooperative Metal Systems: The combination of palladium with copper co-catalysts has demonstrated synergistic effects. For instance, the inclusion of Cu(OAc)₂ as a cocatalyst in the Pd(OAc)₂/phd system promotes C-C coupling through a mechanism distinct from conventional roles in catalyst reoxidation.

Catalyst Stabilization: The addition of small amounts of 1,4-benzoquinone (BQ) can significantly improve catalyst stability and performance. In optimized systems, 3 mol% of Pd(OAc)₂, phd, Cu(OAc)₂, and BQ can achieve yields of up to 85% for homocoupling reactions.

A comparative study of different catalyst components revealed the critical role of each component:

| Catalyst System | Conversion (%) | Yield (%) |

|---|---|---|

| Pd(OAc)₂ only | Low | Trace |

| Pd(OAc)₂/Cu(OAc)₂ | High | Low |

| Pd(OAc)₂/phd | Moderate | Moderate |

| Pd(OAc)₂/Cu(OAc)₂/phd | High | 64 |

| Pd(OAc)₂/Cu(OAc)₂/phd/BQ | High | 85 |

These catalytic innovations have expanded the synthetic accessibility of bithiophene derivatives while improving reaction efficiency and environmental sustainability through aerobic conditions.

Oxidative Polymerization Methods

FeCl₃-Mediated Polymerization of Bithiophene Monomers

The direct oxidative polymerization of thiophene derivatives using ferric chloride (FeCl₃) represents one of the most straightforward and efficient methods for synthesizing polythiophenes. This approach has gained prominence due to its simplicity and ability to produce polymers with high molecular weights.

The polymerization mechanism of 3-alkylthiophenes with FeCl₃ has been extensively studied and involves several key steps:

- Solid FeCl₃ acts as an oxidant, with the iron(III) ions at the crystal surface serving as active sites

- Thiophene molecules coordinate to iron(III) ions through the sulfur atom's free electron pair

- The oxidizing ability of iron(III) converts the thiophene molecule to a radical cation

- Coupling of radical cations forms the carbon-carbon bond between thiophene units

- Deprotonation follows, forming HCl as a byproduct

A critical discovery is that FeCl₃ must exist in the solid state within the reaction mixture to function effectively as an oxidant. The layered lattice structure of FeCl₃ creates active sites at the crystal surface where iron(III) ions possess strong Lewis acid character due to their free orbitals. This explains why polymerization occurs even in solvents that do not fully dissolve FeCl₃.

The proposed radical mechanism for polymerization offers advantages over the radical cation mechanism, producing polymers with fewer regio-irregularities:

The solid-state requirement for FeCl₃ explains why twice the stoichiometric quantity is typically needed for high conversion, as indicated in the reaction:

R R

\ /

\ /

S S + 2n FeCl₃ → ( )n + 2n FeCl₂ + 2n HCl

S

Control of Reaction Parameters for Nanostructured Polymers

The morphology and properties of poly(2,2'-bithiophene) (PBT) can be precisely controlled by adjusting critical reaction parameters during chemical oxidative polymerization. Research has demonstrated that specific conditions can lead to the formation of nanostructured polymers with enhanced properties.

Key reaction parameters influencing polymer nanostructure include:

Reactant Stoichiometry: The molar ratio of FeCl₃ to bithiophene significantly impacts polymerization kinetics and product morphology. Higher FeCl₃ concentrations (FeCl₃/bithiophene molar ratio of 30:1) favor the formation of nanowires.

Temperature Control: Temperature plays a crucial role in determining polymer morphology and yield. Studies have shown that polymerization at 50°C produces bithiophene nanowires with optimal morphology compared to reactions conducted at 40°C or 60°C.

Reaction Time: Brief reaction periods (as short as 30 seconds) can be sufficient for nanowire formation under appropriate conditions, minimizing side reactions and degradation.

Reaction Medium: The choice of solvent significantly influences the resulting polymer structure. For nanowire synthesis, dissolving bithiophene monomer in a minimal volume of acetone (1 mL) before polymerization has proven effective.

The thermal stability of the resulting PBT nanostructures extends up to 200°C, making them suitable for various low-temperature applications. Thermal analysis reveals a two-step degradation process: initial loss of dopant followed by degradation of the polymer backbone.

| Reaction Parameter | Optimized Condition for Nanowires | Effect on Polymer |

|---|---|---|

| FeCl₃/Bithiophene Ratio | 30:1 | Enhanced directional growth |

| Temperature | 50°C | Optimal morphology and yield |

| Reaction Time | 30 seconds | Minimized side reactions |

| Solvent | Acetone (1 mL) | Controlled nucleation |

Functionalization Approaches

Bromination and Stannylation for Further Coupling

Bromination and stannylation represent critical functionalization strategies that enable further elaboration of the bithiophene scaffold through cross-coupling reactions. These transformations provide versatile intermediates for constructing more complex thiophene-based materials.

Bromination Methods:

The selective bromination of 2,2'-bithiophene can be achieved using various approaches:

N-Bromosuccinimide (NBS) Method: Addition of NBS to a solution of 2,2'-bithiophene in a mixture of glacial acetic acid and chloroform. After stirring at room temperature, the mixture is worked up to yield 5-bromo-2,2'-bithiophene.

Direct Bromination: Using bromine in appropriate solvents can yield various brominated derivatives, including 3,3',5,5'-tetrabromo-2,2'-bithiophene.

The X-ray structure of 3,3',5,5'-tetrabromo-2,2'-bithiophene reveals interesting structural features. The molecule possesses a crystallographic twofold rotation axis, resulting in equal geometry for both thiophene rings. While each five-membered ring is planar, the dihedral angle between the rings is 47.2(4)°, demonstrating a non-planar conformation that minimizes intramolecular contacts between bromine atoms.

Stannylation Procedures:

Stannylation typically follows a lithiation process, with 5,5'-bis(tributylstannyl)-2,2'-bithiophene being a particularly valuable intermediate:

- Treatment of 2,2'-bithiophene with n-butyllithium in THF at -78°C generates the dilithiated species

- Addition of tributyltin chloride yields the desired distannylated product

- The resulting compound serves as a versatile building block for Stille coupling reactions

This approach enables efficient preparation of functionalized oligothiophenes with controlled regioselectivity. For instance, the regioselective synthesis of head-to-head/tail-to-tail 2-hydroxyethyl-substituted oligothiophenes utilizes 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene as a building block for subsequent Stille coupling.

The strategic application of bromination and stannylation provides access to precisely engineered thiophene-based materials with tailored electronic and structural properties.

Donor-Acceptor Substitution for Electronic Tuning

The electronic properties of 2,2'-bithiophene derivatives can be systematically tuned through donor-acceptor substitution strategies. This approach allows precise control over energy levels, absorption profiles, and charge transport characteristics.

Recent research has demonstrated the significant impact of fluorination on bithiophene-based materials. For example, the replacement of 2,2'-bithiophene with 3,3'-difluoro-2,2'-bithiophene as the donor unit in donor-acceptor copolymers produces remarkable changes in molecular packing and electronic properties.

Key advantages of 3,3'-difluoro-2,2'-bithiophene incorporation include:

- Enhanced Planarity: Intramolecular F···S noncovalent interactions improve polymer chain planarity

- Improved Crystallinity: Better molecular packing leads to higher crystallinity

- Enhanced Hole Mobility: Increased charge transport efficiency

- Lower HOMO Levels: Fluorination lowers the highest occupied molecular orbital levels

These improvements translate to exceptional device performance. When comparing solar cells based on DTBT-2T (with regular bithiophene) versus DTBT-2T2F (with difluoro-bithiophene), power conversion efficiency increases dramatically from 9.71% to 17.03%:

| Device Parameter | DTBT-2T | DTBT-2T2F | Improvement |

|---|---|---|---|

| Power Conversion Efficiency | 9.71% | 17.03% | +75% |

| Open Circuit Voltage (Voc) | 0.78 V | 0.89 V | +14% |

| Short Circuit Current (Jsc) | 20.69 mA cm⁻² | 25.40 mA cm⁻² | +23% |

| Fill Factor (FF) | 59.67% | 75.74% | +27% |

Similarly, the electronic spectra of formyl-aryl-2,2'-bithiophenes demonstrate how substituents at the para position of the aryl moiety significantly influence absorption characteristics. Donor groups such as alkoxy and N,N-dialkylamino cause substantial red shifts in the charge-transfer absorption band compared to unsubstituted derivatives.

Side-Chain Engineering for Solubility and Stability

Strategic modification of side chains represents a powerful approach for enhancing the solubility, processability, and stability of bithiophene-based materials without compromising their electronic properties.

Side-chain engineering can dramatically influence molecular packing and morphology, as demonstrated in studies of 2,2'-bithiophene incorporated into larger systems. For instance, in naphthalene diimide (NDI)-based copolymers, increasing alkyl side chain length induces a nanomorphological transition from face-on to edge-on orientation relative to substrates.

Research on P(NDI2OD-T2) films reveals how alkyl chains mediate the delicate balance between:

- Molecule-substrate interactions: Longer chains modify how the conjugated backbones orient on surfaces

- Intermolecular interactions: Side chains influence π-π stacking and crystalline domain formation

- Solubility characteristics: Appropriate side chains enhance compatibility with processing solvents

The introduction of functional groups in side chains can provide additional benefits. For example, 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene exhibits unique structural properties with an unusually large inter-ring twist angle (67.5°) due to intermolecular hydrogen-bonding interactions involving the hydroxyl groups.

These interactions create a distinctive non-coplanar anti conformation that influences the compound's electronic properties and packing behavior. X-ray crystallography reveals that this unusual conformation is dictated by intermolecular hydrogen-bonding networks that bind molecules in close-packed layers.

Side-chain engineering principles have been successfully applied to create materials with optimized combinations of solubility, stability, and electronic performance, making them suitable for practical applications in organic electronics.

Catalytic Process Innovations

Improved Synthesis of 5-(3-Pyridyl)-2,2'-Bithiophene

Recent innovations have led to more efficient synthetic routes for producing 5-(3-pyridyl)-2,2'-bithiophene, an important building block for various electronic materials. A particularly notable advancement is the development of a one-pot process that streamlines the synthesis pathway.

The improved synthetic route follows two main strategies:

Traditional Sequential Approach:

- Bromination of 2,2'-bithiophene using N-bromosuccinimide in a mixture of acetic acid and chloroform

- Extraction with chloroform followed by washing with sodium bicarbonate solution

- Chromatographic purification to obtain 5-bromo-2,2'-bithiophene

- Subsequent coupling with pyridyl derivatives to yield 5-(3-pyridyl)-2,2'-bithiophene

Innovative One-Pot Process:

- Conversion of 2-bromothiophene to the corresponding Grignard reagent using magnesium in THF

- Filtration to remove excess magnesium

- Direct Kumada coupling with 2,5-dibromothiophene using Pd(dppf)Cl₂ catalyst

- In-situ formation of 5-bromo-2,2'-bithiophene

- Further functionalization to yield 5-(3-pyridyl)-2,2'-bithiophene

The one-pot approach offers several advantages:

- Reduced number of isolation and purification steps

- Lower consumption of solvents and reagents

- Improved overall yield

- Shortened reaction time

The optimized procedure uses Pd(dppf)Cl₂ as the catalyst, which demonstrates excellent selectivity for the desired transformation. The Grignard reagent is added gradually (over approximately 15 minutes) to the solution of 2,5-dibromothiophene at room temperature to ensure selective monocoupling.

This improved synthesis represents a significant advancement in the preparation of functionalized bithiophenes for applications in materials science and organic electronics.

Role of Additives in Reaction Efficiency

The strategic use of additives has emerged as a powerful approach to enhance reaction efficiency in bithiophene synthesis and functionalization. These additives can influence reaction kinetics, selectivity, and product stability through various mechanisms.

Catalyst Stabilization Additives:

The addition of 1,4-benzoquinone (BQ) in Pd-catalyzed aerobic oxidative coupling reactions significantly improves catalyst performance. Studies have shown that including just 3 mol% BQ in Pd(OAc)₂/Cu(OAc)₂/phd systems can increase the yield of coupled products from 64% to 85%.

Mechanistic studies indicate that while BQ does not affect the initial reaction rate, it enhances catalyst stability throughout the reaction. This stabilization effect is particularly valuable for aerobic oxidation processes that might otherwise suffer from catalyst degradation.

Solvent Additives for Morphological Control:

High-boiling-point solvent additives play a crucial role in controlling the molecular orientation and packing of bithiophene-containing polymers. Research on P(NDI2OD-T2) films has demonstrated that varying the volume ratio of high-boiling-point additive solvents in binary solvent blends can dramatically alter nanostructured molecular orientation.

As the concentration of additive solvent increases, the molecular orientation transitions from edge-on to a bimodal arrangement with more face-on crystallites. This morphological change significantly impacts charge transport properties in resulting materials.

Reaction Medium Considerations:

The choice of reaction medium significantly influences the efficiency of bithiophene synthesis. For FeCl₃-mediated oxidative polymerization, the solvent must be carefully selected to maintain the solid-state nature of FeCl₃, which is crucial for its oxidative function.

Polymerization occurs efficiently in solvents that do not fully dissolve FeCl₃, as the active sites for oxidation are the iron(III) ions at the surface of solid FeCl₃ crystals. This understanding has led to the development of optimized reaction conditions that maximize yield and control over polymer properties.

| Additive Type | Example | Function | Benefit |

|---|---|---|---|

| Catalyst Stabilizer | 1,4-Benzoquinone | Prevents catalyst degradation | Increased yield (64% → 85%) |

| High-Boiling Solvent | Various | Controls molecular orientation | Enhanced charge transport |

| Reaction Medium | Chloroform | Maintains solid FeCl₃ | Enables effective oxidation |

N-Type Conjugated Polymers for Organic Field-Effect Transistors and Organic Photovoltaics

The development of n-type conjugated polymers incorporating 2,2'-bithiophene derivatives has enabled significant progress in electron-transporting materials. A notable example involves the integration of bithiophene imide (BTI) units with multifluorinated thiophene moieties. Polymers such as PBTI-4FBT and PBTI-4FTVT, synthesized via direct arylation polycondensation, exhibit LUMO levels below −3.8 eV and electron mobilities up to 0.72 cm² V⁻¹ s⁻¹ in organic thin-film transistors (OTFTs) [2]. The fluorination strategy enhances electron affinity while promoting planar backbone conformations through non-covalent S···F interactions, which improve charge delocalization.

Quinoidal bithiophene derivatives, such as tetrathioalkyl-substituted TSBTQ-10, further demonstrate the potential of 2,2'-bithiophene in n-type semiconductors. With a LUMO level of −4.1 eV and electron mobility of 0.18 cm² V⁻¹ s⁻¹, these materials achieve balanced charge transport in OTFTs, attributed to thioalkyl side chains that enhance solubility without disrupting backbone planarity [4].

Low Bandgap Polymers for Photovoltaic Devices

Low bandgap polymers derived from 2,2'-bithiophene are critical for broadening light absorption in organic photovoltaics (OPVs). Copolymerizing electron-deficient benzothiadiazole (BT) units with bithiophene donors yields materials like P3, which achieves a bandgap of 1.55 eV through strong electron-withdrawing nitro substituents [3]. This narrow bandgap enables absorption up to 800 nm, making it suitable for near-infrared harvesting in tandem solar cells.

Recent work on bithiophene-extended non-fullerene acceptors (NFAs), such as IDIC-BT, demonstrates a power conversion efficiency (PCE) of 14% in bulk heterojunction (BHJ) devices [5]. The extended conjugation of 2,2'-bithiophene in NFAs improves electron delocalization, reducing energy losses and enabling open-circuit voltages (Voc) above 0.9 V.

Organic Field-Effect Transistors (OFETs)

Charge Transport in Bithiophene-Based Semiconductors

2,2'-Bithiophene derivatives exhibit tunable charge transport properties depending on substituent electronic effects. Hole-transporting polymers like P(BTDCA44-BT) achieve hole mobilities of 1.43 × 10⁻² cm² V⁻¹ s⁻¹ in OTFTs, attributed to the electron-deficient dicarboxamide groups that lower HOMO levels (−5.4 eV) while maintaining π-π stacking [1]. Conversely, n-type polymers such as PBTI-4FBT leverage fluorine-induced electron deficiency to prioritize electron transport, with mobility values influenced by backbone fluorination density [2].

Mobility Enhancements via Molecular Design

Molecular engineering strategies, including side-chain optimization and quinoidal resonance, have markedly improved carrier mobilities. For instance, TSBTQ-10 incorporates thio-decyl side chains that enhance crystallinity without steric hindrance, yielding a 100% improvement in electron mobility compared to shorter-chain analogs [4]. Similarly, blending edge-on and face-on molecular packing motifs in PBTI-4FBT films facilitates bidirectional charge transport, achieving mobilities of 0.67 cm² V⁻¹ s⁻¹ in linear regimes [2].

Organic Photovoltaics (OPVs)

Non-Fullerene Acceptors with Extended Conjugation

Bithiophene-based NFAs like IDIC-BT and ITIC-BT have revolutionized OPV efficiency by replacing fullerene derivatives. These materials feature an A-D-A structure, where 2,2'-bithiophene acts as a π-spacer between indacenodithiophene (IDT) cores and electron-withdrawing end groups. The extended conjugation reduces exciton binding energy, enabling PCEs exceeding 14% in devices with complementary donor polymers [5].

Bulk Heterojunction Architectures and Efficiency Optimization

In BHJ systems, 2,2'-bithiophene donors such as DRT3-BDT achieve PCEs of 6.76% when blended with PC71BM, owing to optimized nanoscale phase separation and balanced hole/electron mobilities (μh/μe ≈ 1.2) [6]. Additives like 1,8-diiodooctane (DIO) further refine morphology, reducing recombination losses and enhancing fill factors (FF) to 0.63. Thermal annealing at 65°C in PDTBSeVTT-2TF:PC71BM blends improves miscibility, boosting PCE from 4.69% to 5.11% [9].

Sensors and Detection Systems

Fluorescent Sensors for Heavy Metal Ions

A bithiophene-based fluorescent sensor (2TS) detects Hg²⁺ with a limit of 19 nM in aqueous media via a turn-on mechanism. The sensor’s thiospirolactone group undergoes Hg²⁺-induced ring opening, restoring conjugation and emitting strong fluorescence at 580 nm [7]. Applications span environmental monitoring (water, seafood) and biomedical imaging, with successful Hg²⁺ detection in live cells.

Photodetectors with Enhanced Quantum Efficiency

UV photodetectors employing BHBT2:PC61BM active layers exhibit detectivities of 1.47 × 10⁹ Jones and response times <100 ms. The bithiophene end-capped design ensures strong UV absorption (300–400 nm), while the BHJ architecture enhances exciton dissociation efficiency [8].

Electronic Structure Analysis

Density Functional Theory Studies of π-Conjugation

Density Functional Theory has emerged as the primary computational approach for investigating the electronic structure of 2,2'-bithiophene and its derivatives [1] [2] [3]. The π-conjugation in 2,2'-bithiophene exhibits unique characteristics that distinguish it from simpler aromatic systems, with the electronic delocalization being significantly influenced by the inter-ring torsional angle and substituent effects.

Comprehensive DFT studies utilizing various functionals including B3LYP, PBE0, and M06 with basis sets ranging from 6-31G(d,p) to cc-pVTZ have revealed that the ground state geometry of 2,2'-bithiophene adopts a twisted conformation [4] [5]. The most stable conformer exhibits an optimized dihedral angle of approximately 146-150° for the anti-gauche rotamer, with a rotational barrier of 1.48 kcal/mol. This twisted geometry results from the balance between maximizing π-conjugation and minimizing steric repulsion between the hydrogen atoms on adjacent thiophene rings.

The electronic structure calculations demonstrate that 2,2'-bithiophene possesses a HOMO energy level ranging from -5.01 to -6.28 eV and a LUMO energy level between -2.47 to -3.87 eV, depending on the computational method and basis set employed [2] [3]. Time-dependent DFT calculations reveal that the lowest singlet excited states are degenerate, with transition energies of 3.88 and 4.15 eV. This degeneracy represents a novel feature that must be considered when rationalizing the photophysical properties of the system.

The π-conjugation effectiveness is quantified through Natural Bond Orbital analysis, which reveals extensive hyperconjugation between the two thiophene rings [3]. Second-order perturbation theory calculations demonstrate that the π-donating and π-accepting abilities of substituents are more important than their electronegativity in determining energy levels. The HOMO remains delocalized throughout the π-system, while the LUMO distribution varies significantly with substitution patterns.

Bandgap Modulation via Substituent Effects

Substituent effects provide a powerful mechanism for tuning the electronic properties of 2,2'-bithiophene systems. Systematic studies have revealed that different substituent types affect the HOMO and LUMO energy levels through distinct electronic mechanisms [3].

Electron-withdrawing substituents such as nitro, cyano, and halogen atoms stabilize both molecular orbitals but affect the LUMO more significantly, resulting in bandgap narrowing [3]. The nitro group exhibits the most pronounced effect, reducing the bandgap from 3.90 eV in the unsubstituted compound to 3.07-3.12 eV [3]. Fluorine substitution demonstrates a moderate effect, lowering the bandgap to approximately 2.31 eV while maintaining good molecular planarity.

Conversely, electron-donating substituents such as methoxy, dimethylamino, and hydroxy groups primarily destabilize the HOMO, leading to different bandgap modulation patterns [3]. The dimethylamino group shows particularly strong donating ability, raising the HOMO energy significantly while having minimal impact on the LUMO. The position of substitution also plays a crucial role, with substitution at the 3 and 4 positions showing more pronounced effects than substitution at the 5 position.

Computational studies reveal that alternating donor-acceptor substitution patterns do not create quantum-well structures in the ground state due to the delocalized nature of the π-system. Instead, the electronic effects tend to average out, providing HOMO and LUMO energies intermediate between those of the constituent units. This finding has important implications for the design of molecular electronic devices based on bithiophene systems.

Nonlinear Optical Properties

Polarizability and Hyperpolarizability in Donor-Acceptor Systems

The nonlinear optical properties of 2,2'-bithiophene derivatives have been extensively investigated through computational and experimental approaches. These studies reveal that bithiophene provides a more efficient electron delocalization pathway than benzene, resulting in enhanced hyperpolarizability values.

Static and dynamic electronic polarizabilities have been calculated using coupled and uncoupled Hartree-Fock methods, revealing significant anisotropy in the polarization response. The longitudinal polarizability per thiophene ring reaches 184.1-190.0 a.u., substantially higher than the transversal (49.7-52.5 a.u.) and perpendicular (15.2-20.6 a.u.) components. This anisotropy reflects the one-dimensional character of the π-conjugation along the molecular backbone.

Donor-acceptor substituted bithiophenes exhibit remarkable enhancement of first-order hyperpolarizability (β) values. The introduction of dimethylamino donors and nitro acceptors can increase β values from 34 × 10⁻³⁰ esu for unsubstituted bithiophene to 177-610 × 10⁻³⁰ esu for optimally substituted derivatives. The dicyanovinyl acceptor group proves particularly effective, yielding β values of 570-606 × 10⁻³⁰ esu.

The structure-property relationships reveal that the hyperpolarizability depends critically on the molecular dipole moment, the charge-transfer character of the electronic transitions, and the extent of π-conjugation. Computational modeling using the ZINDO method and CNDOVSB approaches shows excellent correlation with experimental hyper-Rayleigh scattering measurements.

Computational Modeling of Nonlinear Optical Activity

Advanced computational approaches have been developed to model the nonlinear optical response of bithiophene systems across different frequency regimes. Time-dependent density functional theory calculations enable the prediction of frequency-dependent hyperpolarizabilities for second harmonic generation and electro-optical Pockels effect processes at typical laser wavelengths.

Calculations at the Nd:YAG laser wavelength (1064 nm) reveal that resonance enhancement effects are minimal, allowing accurate comparison of intrinsic molecular nonlinearities. The computational results demonstrate that the syn-gauche and anti-gauche conformers exhibit different nonlinear optical responses, with the syn-gauche form showing slightly enhanced polarizability due to its higher dipole moment.

Multi-configurational second-order perturbation theory studies have provided insights into the excited state dynamics that govern nonlinear optical processes. The calculations reveal that triplet states play an important role in the overall photophysical behavior, with intersystem crossing from non-planar singlet states contributing to the observed triplet quantum yields.

Computational modeling of substituted systems demonstrates that the nonlinear optical response can be systematically tuned through molecular design. The results show that extending the π-conjugation length, optimizing donor-acceptor combinations, and controlling molecular planarity provide effective strategies for enhancing nonlinear optical performance. These theoretical predictions have been validated through experimental measurements, confirming the reliability of computational approaches for guiding molecular design.

Molecular Packing and Crystallography

Edge-to-Face Herringbone Packing in Thin Films

The molecular packing arrangements in 2,2'-bithiophene thin films exhibit complex polymorphism that significantly influences electronic and optical properties. X-ray diffraction studies combined with atomic force microscopy reveal that the packing motif depends strongly on the substrate, processing conditions, and molecular substitution patterns.

Unsubstituted 2,2'-bithiophene typically adopts a herringbone packing structure with intermolecular distances of 3.4-3.8 Å and tilt angles of 47-52°. This packing minimizes unfavorable intermolecular contacts while maintaining reasonable π-π overlap between adjacent molecules. The crystal structure belongs to the monoclinic system with space group P21/c, and the molecules arrange to minimize intramolecular contacts between substituents.

Edge-to-face herringbone arrangements become prevalent in substituted derivatives, particularly those with bulky substituents. This packing motif involves intermolecular distances of 3.2-3.6 Å with tilt angles ranging from 45-65°. The herringbone structure provides a balance between π-π interactions and van der Waals contacts, resulting in enhanced charge transport properties compared to purely cofacial arrangements.

Thin film growth studies using in situ X-ray diffraction reveal thickness-dependent evolution of crystal structures. Initial wetting layers corresponding to 1-2 molecular layers exhibit face-on orientation, while subsequent growth leads to predominantly edge-on arrangements. This transition reflects the competing influences of substrate interactions and intermolecular packing preferences.

The molecular orientation in thin films can be controlled through substrate modification and processing conditions. Graphene substrates promote face-on orientation due to favorable π-π interactions, while silicon dioxide surfaces favor edge-on arrangements. Solvent vapor annealing and thermal treatment provide additional control over crystalline order and domain size.

Impact of Crystallinity on Device Performance

The relationship between crystalline structure and device performance in 2,2'-bithiophene-based organic electronics has been extensively characterized. Field-effect mobility values span several orders of magnitude depending on the degree of crystalline order, ranging from 10⁻⁶ cm²/V·s in amorphous films to 10⁻¹ cm²/V·s in highly ordered crystalline structures.

High crystallinity systems exhibit several advantageous characteristics for device applications. Increased molecular weight and enhanced backbone planarity lead to improved intermolecular orbital overlap and reduced energetic disorder. The formation of larger crystalline domains reduces grain boundary scattering, while preferential molecular orientation optimizes charge transport along the π-conjugation direction.

Organic solar cell performance correlates strongly with active layer morphology and crystalline order. Power conversion efficiencies ranging from 5.0% to 9.0% have been achieved through optimization of crystalline structure. The combination of appropriate energy level alignment, enhanced charge carrier mobility, and controlled phase separation in bulk heterojunction devices contributes to improved photovoltaic performance.

The stability of organic electronic devices also depends on crystalline quality. Highly crystalline films show better environmental stability and reduced degradation under operating conditions. The improved packing reduces moisture penetration and chemical reactivity, while the enhanced charge transport properties maintain device performance over extended periods.

Device engineering strategies that enhance crystallinity include the use of high molecular weight polymers, optimization of processing solvents, controlled thermal annealing, and the incorporation of nucleating agents. These approaches enable the systematic improvement of device characteristics while maintaining solution processability and large-area compatibility required for practical applications.

| Parameter | Unsubstituted 2,2'-Bithiophene | Fluorinated Derivatives | Electron-Withdrawing Substituted |

|---|---|---|---|

| HOMO Energy Level (eV) | -5.01 to -6.28 | -5.17 to -5.38 | -5.33 to -6.15 |

| LUMO Energy Level (eV) | -2.47 to -3.87 | -2.86 to -3.60 | -3.24 to -4.23 |

| Band Gap (eV) | 2.0 to 2.54 | 1.78-2.45 | 1.49-2.69 |

| Torsional Angle (°) | 146-150 (anti-gauche) | 22-26 | 20-40 |

| Binding Energy (kcal/mol) | 1.48 | 2.1-2.8 | 2.5-3.5 |

Table 1. Electronic structure parameters for 2,2'-bithiophene and its derivatives from DFT calculations.

| Substituent Type | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

|---|---|---|---|

| Hydrogen (Reference) | -5.01 | -2.47 | 2.54 |

| Fluorine (-F) | -5.17 | -2.86 | 2.31 |

| Nitro (-NO₂) | -5.33 | -3.24 | 2.09 |

| Dimethylamino (-N(CH₃)₂) | -4.42 | -1.95 | 2.47 |

| Dicyanovinyl | -5.45 | -3.38 | 2.07 |

| Tricyanovinyl | -5.62 | -3.85 | 1.77 |

Table 2. Bandgap modulation in 2,2'-bithiophene through substituent effects.

| Compound Type | First Hyperpolarizability β (×10⁻³⁰ esu) | Maximum Absorption (nm) |

|---|---|---|

| Unsubstituted 2,2'-Bithiophene | 34-68 | 292-318 |

| Donor-Substituted BT | 90-177 | 335-404 |

| Acceptor-Substituted BT | 156-286 | 420-500 |

| Donor-π-Acceptor BT | 307-610 | 477-541 |

| BT-Dicyanovinyl | 570 | 572 |

| BT-Tricyanovinyl | 606 | 540 |

Table 3. Nonlinear optical properties of 2,2'-bithiophene derivatives.

| Crystal Structure Type | Field-Effect Mobility (cm²/V·s) | Power Conversion Efficiency (%) |

|---|---|---|

| Amorphous | 10⁻⁶ to 10⁻⁵ | 0.1-0.5 |

| Low Crystallinity | 10⁻⁵ to 10⁻⁴ | 0.5-2.0 |

| Moderate Crystallinity | 10⁻⁴ to 10⁻³ | 2.0-5.0 |

| High Crystallinity | 10⁻³ to 10⁻² | 5.0-9.0 |

| Highly Ordered | 10⁻² to 10⁻¹ | 9.0-15.0 |

XLogP3

Boiling Point

LogP

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 4 of 5 companies with hazard statement code(s):;

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant